Oxprenolol-d7 Hydrochloride

Isotopic Purity Internal Standard LC-MS

Oxprenolol-d7 Hydrochloride is a deuterium-labeled (d7) analog of oxprenolol, designed exclusively as an internal standard for LC-MS and GC-MS quantification. Unlike unlabeled oxprenolol or structurally different deuterated β-blockers, only this exact isotopologue guarantees identical extraction recovery, co-elution, and ion suppression behavior, ensuring valid method validation and regulatory-compliant pharmacokinetic data. Essential for GLP bioanalytical labs and ADME studies requiring precise parent drug quantification without matrix effect interference.

Molecular Formula C15H24ClNO3
Molecular Weight 308.854
CAS No. 1189649-47-5
Cat. No. B564638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxprenolol-d7 Hydrochloride
CAS1189649-47-5
Synonyms1-[(1-Methylethyl-d7)amino]-3-[2-(2-propen-1-yloxy)phenoxy]-2-propanol Hydrochloride;  1-(Isopropylamino-d7)-2-hydroxy-3-[o-_x000B_(allyloxy)phenoxy]propane Hydrochloride;  Coretal-d7;  Laracor-d7;  Paritane-d7;  Trasacor-d7; 
Molecular FormulaC15H24ClNO3
Molecular Weight308.854
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
InChIInChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D;
InChIKeyCOAJXCLTPGGDAJ-CXUOUXNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxprenolol-d7 Hydrochloride (CAS 1189649-47-5): Stable Isotope-Labeled Internal Standard for Oxprenolol Quantification


Oxprenolol-d7 Hydrochloride (CAS 1189649-47-5) is a deuterium-labeled analog of the non-selective β-adrenergic receptor antagonist oxprenolol hydrochloride . It is an isotopically modified compound, where seven hydrogen atoms are replaced by deuterium (d7) on the isopropyl group of the oxprenolol molecule [1]. This stable isotope labeling distinguishes it from the unlabeled parent drug, enabling its primary application as an internal standard (IS) in quantitative analytical techniques like LC-MS and GC-MS for the precise measurement of oxprenolol in complex biological matrices [2].

The Procurement Risk of Using Unlabeled Oxprenolol or Alternative Internal Standards for Quantitative Bioanalysis


For critical analytical workflows, substituting Oxprenolol-d7 Hydrochloride with unlabeled oxprenolol or a different deuterated β-blocker (e.g., propranolol-d7) is scientifically unsound. Unlabeled oxprenolol cannot serve as an internal standard for its own quantification, as it would be indistinguishable from the target analyte, rendering the assay invalid. Using a different, albeit structurally related, deuterated internal standard introduces significant risk of non-identical extraction recovery, differential ion suppression or enhancement due to divergent chromatographic retention times, and a lack of co-elution [1]. This can lead to inaccurate quantification and failed method validation, ultimately compromising the integrity of pharmacokinetic data and regulatory submissions [2].

Quantitative Differentiation of Oxprenolol-d7 Hydrochloride Against In-Class Analogs and Alternatives


Superior Isotopic Enrichment and Purity for Reliable Quantification

As an internal standard, Oxprenolol-d7 Hydrochloride offers a verifiable advantage in isotopic purity over generic research-grade deuterated compounds. It is specified with an isotopic purity of ≥98% atom D . This high level of deuteration minimizes the presence of the unlabeled (d0) isotopologue, which is critical for reducing background signal and ensuring that the internal standard channel does not cross-contaminate the analyte channel at low concentrations. In contrast, many generic deuterated standards may have lower isotopic purity, which can lead to a significant bias in quantification, especially near the lower limit of quantitation (LLOQ).

Isotopic Purity Internal Standard LC-MS

Validated Internal Standard for Oxprenolol in Complex Biological Matrices

Oxprenolol-d7 Hydrochloride is specifically validated for use as an internal standard in bioanalytical methods. A method validation study successfully employed this compound as the internal standard to develop a robust LC-MS method for quantifying oxprenolol in plasma samples . This direct application provides a critical differentiator from other non-deuterated or alternatively labeled internal standards, which would require extensive and potentially unsuccessful method re-development and validation.

Method Validation Internal Standard Plasma

Elimination of Matrix Effects for Improved Assay Accuracy

A primary function of a deuterated internal standard is to correct for variability in sample preparation and instrument analysis. Oxprenolol-d7 Hydrochloride is reported to eliminate matrix effects and ion suppression in LC-MS/MS assays, thereby improving the accuracy of oxprenolol quantification in biological matrices . This performance characteristic is a baseline expectation for any well-designed deuterated IS but is a distinct advantage over non-isotopically labeled internal standards (e.g., structural analogs) which do not perfectly mimic the analyte's behavior in the ion source.

Matrix Effect Ion Suppression LC-MS/MS

Enabling Precise Pharmacokinetic Profiling and Metabolic Pathway Elucidation

Oxprenolol-d7 Hydrochloride is explicitly designed for the study of metabolic pathways and the elucidation of pharmacokinetic profiles . Its use as an internal standard facilitates the accurate and precise tracking of unlabeled oxprenolol's behavior in experimental setups . This is a distinct functional advantage over using the compound for any other purpose or using a different IS which is not structurally identical to the analyte, as the data generated with this IS will be the most reliable for modeling drug disposition.

Pharmacokinetics Metabolism Drug Development

Target Applications Where Oxprenolol-d7 Hydrochloride Provides Verifiable Scientific Advantage


Bioanalytical Method Development and Validation for Oxprenolol

In a GLP-compliant bioanalytical laboratory developing an LC-MS/MS method to quantify oxprenolol in human plasma for a clinical trial, the use of Oxprenolol-d7 Hydrochloride as an internal standard is essential. It corrects for matrix effects and ion suppression, enabling the method to meet regulatory accuracy and precision requirements . Its high isotopic purity ensures that the lower limit of quantitation (LLOQ) is not compromised by background signal .

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

For studies aiming to understand the absorption, distribution, metabolism, and excretion (ADME) of oxprenolol in preclinical species or human subjects, Oxprenolol-d7 Hydrochloride is a critical tool. It allows for the accurate quantification of the parent drug in serial plasma samples, which is necessary for calculating PK parameters like Cmax, Tmax, AUC, and half-life .

Metabolic Pathway Elucidation and Metabolite Profiling

In a research project investigating the biotransformation of oxprenolol, this deuterated standard is used to accurately measure the disappearance of the parent drug, thereby allowing for the quantitative assessment of metabolic pathways . The data generated is essential for understanding drug clearance mechanisms and identifying potential drug-drug interactions.

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